molecular formula C4H8O2S2 B8590995 2-Methyldisulfanyl-propionic acid

2-Methyldisulfanyl-propionic acid

Cat. No.: B8590995
M. Wt: 152.2 g/mol
InChI Key: RVGRGTZGPLAMEA-UHFFFAOYSA-N
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Description

2-Methyldisulfanyl-propionic acid (hypothetical IUPAC name: 2-(methyldithio)propanoic acid) is a sulfur-containing carboxylic acid derivative characterized by a disulfanyl (–S–S–) group and a methyl substituent at the second carbon of the propanoic acid backbone. For example, ethyl 2-(methyldisulfanyl)propanoate (CAS-related structure) is documented as an ester derivative . The disulfanyl group likely enhances reactivity in redox processes or polymer chemistry, similar to trithiocarbonates and thiol-based compounds .

Properties

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

2-(methyldisulfanyl)propanoic acid

InChI

InChI=1S/C4H8O2S2/c1-3(4(5)6)8-7-2/h3H,1-2H3,(H,5,6)

InChI Key

RVGRGTZGPLAMEA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SSC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between 2-methyldisulfanyl-propionic acid and related compounds:

Compound Name Molecular Formula Functional Groups Key Features Applications/Research Findings References
2-(Methyldisulfanyl)propanoic acid (hypothetical) C₄H₈O₂S₂ –COOH, –S–S–CH₃ High redox reactivity due to disulfide bond; potential for polymerization. Hypothesized use in controlled radical polymerization.
3-Mercapto-2-methylpropionic acid C₄H₈O₂S –COOH, –SH (thiol) Thiol group enables nucleophilic reactions; used in biochemical studies. Intermediate in drug synthesis; antioxidant properties studied.
3-Acetylthio-2-methylpropionic acid C₆H₁₀O₃S –COOH, –S–COCH₃ (acetylated thiol) Enhanced stability vs. thiols; used in controlled-release formulations. Prodrug design; enzymatic hydrolysis releases active thiols.
Ethyl 2-(methyldisulfanyl)propanoate C₆H₁₂O₂S₂ –COOEt (ester), –S–S–CH₃ Volatile ester form; improves solubility in organic phases. Food additives or polymer precursors.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid C₁₇H₃₀O₂S₃ –COOH, –S–C(=S)–S–C₁₂H₂₅ (trithiocarbonate) Acts as a chain-transfer agent (CTA) in RAFT polymerization. Enables precise molecular weight control in polymers.

Reactivity and Stability

  • Disulfanyl vs. Thiol Groups : The disulfanyl (–S–S–) group in this compound is redox-active, enabling participation in disulfide exchange reactions. In contrast, thiol-containing analogs like 3-mercapto-2-methylpropionic acid are prone to oxidation but exhibit higher nucleophilicity .
  • Acetylated Derivatives : Acetylthio groups (e.g., 3-acetylthio-2-methylpropionic acid) protect thiols from premature oxidation, making them suitable for prodrugs or delayed-action formulations .
  • Trithiocarbonates: Compounds like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid exhibit dual reactivity (radical and ionic), critical for reversible addition-fragmentation chain-transfer (RAFT) polymerization .

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